2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thiazole and oxadiazole rings, followed by their coupling with the methoxyphenoxy and acetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and thiazole rings play a crucial role in binding to these targets, while the methoxyphenoxy and acetamide groups enhance its stability and solubility. The pathways involved in its action depend on the specific application, whether it is in drug development or material science .
Comparison with Similar Compounds
Similar compounds include those with oxadiazole and thiazole rings but different substituents. For example:
- 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
- 2-methoxyphenyl isocyanate These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of 2-(2-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide lies in its combination of functional groups, which provides a balance of stability, reactivity, and solubility .
Properties
Molecular Formula |
C21H18N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H18N4O4S/c1-13-18(20-24-19(25-29-20)14-8-4-3-5-9-14)30-21(22-13)23-17(26)12-28-16-11-7-6-10-15(16)27-2/h3-11H,12H2,1-2H3,(H,22,23,26) |
InChI Key |
KSQYZYDLVSJFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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